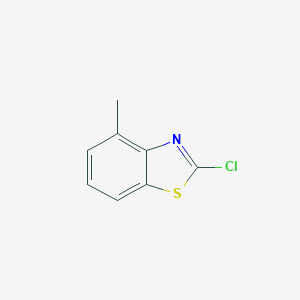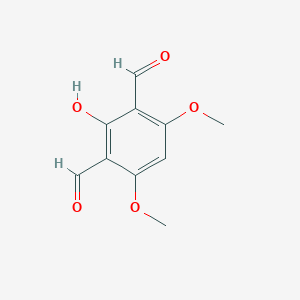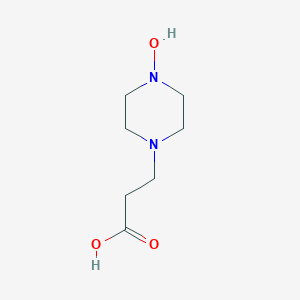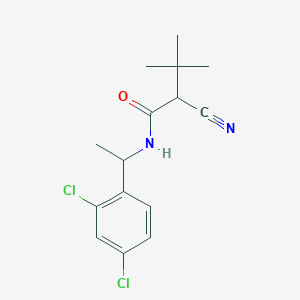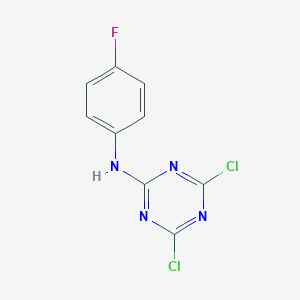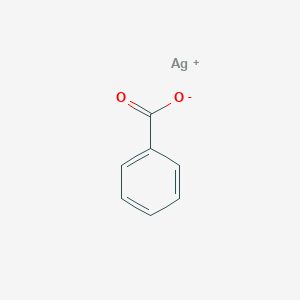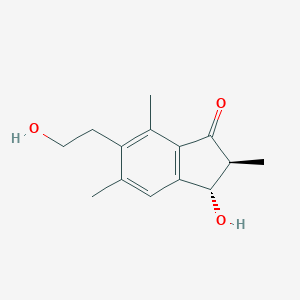
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is a chemical compound used in scientific research. It is also known as MTP and is a yellowish-white powder. This compound has gained attention due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is not fully understood. However, it is believed to inhibit bacterial and fungal growth by disrupting the cell membrane and interfering with cell wall synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one have not been extensively studied. However, it has been found to exhibit low toxicity and has been used in various in vitro experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one in lab experiments is its low toxicity. This makes it a suitable compound for use in various in vitro experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one. One direction is to further investigate its antibacterial and antifungal properties and to identify the specific mechanisms by which it inhibits bacterial and fungal growth. Another direction is to explore its potential applications in medicine, such as in the development of new antibiotics. Additionally, its potential use in agriculture as a pesticide or fungicide could also be explored.
Synthesemethoden
The synthesis of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one involves the reaction between 2-thioxooxazolidin-3-ylacetic acid and isobutyryl chloride in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one has been used in various scientific research studies. It has been found to exhibit antibacterial and antifungal properties and has been used to study the mechanism of action of these properties. It has also been used in the synthesis of other compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
137578-87-1 |
|---|---|
Produktname |
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one |
Molekularformel |
C7H11NO2S |
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
2-methyl-1-(2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)6(9)8-3-4-10-7(8)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
LWWHXJUPMFYMET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCOC1=S |
Kanonische SMILES |
CC(C)C(=O)N1CCOC1=S |
Synonyme |
2-Oxazolidinethione, 3-(2-methyl-1-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




